molecular formula C12H16O B2494259 2-Ethyl-2-(2-ethylphenyl)oxirane CAS No. 2248405-75-4

2-Ethyl-2-(2-ethylphenyl)oxirane

Cat. No.: B2494259
CAS No.: 2248405-75-4
M. Wt: 176.259
InChI Key: SZTLNSOGRPFXMO-UHFFFAOYSA-N
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Description

2-Ethyl-2-(2-ethylphenyl)oxirane is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The presence of the strained ring makes oxiranes highly reactive and useful intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(2-ethylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring .

Industrial Production Methods

Industrial production of oxiranes often employs similar epoxidation reactions but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on the specific requirements of the process. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency and selectivity of the epoxidation reaction .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(2-ethylphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Osmium tetroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

    Diols: Formed via oxidation

    Alcohols: Formed via reduction

    Functionalized Products: Formed via substitution reactions

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(2-ethylphenyl)oxirane primarily involves its reactivity as an electrophile due to the strained three-membered ring. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-(2-ethylphenyl)oxirane is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the ethyl groups can also affect the compound’s physical properties, such as boiling point and solubility .

Properties

IUPAC Name

2-ethyl-2-(2-ethylphenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-10-7-5-6-8-11(10)12(4-2)9-13-12/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTLNSOGRPFXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2(CO2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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